molecular formula C10H8N2O3S B11776541 N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide

N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide

Cat. No.: B11776541
M. Wt: 236.25 g/mol
InChI Key: NEAWHEOAGPTGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a thiocyanatoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiocyanatoacetamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the thiocyanato group to an amine.

    Substitution: The thiocyanato group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide is unique due to its specific combination of the benzo[d][1,3]dioxole and thiocyanatoacetamide groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C10H8N2O3S/c11-5-16-4-10(13)12-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4,6H2,(H,12,13)

InChI Key

NEAWHEOAGPTGLP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC#N

Origin of Product

United States

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